N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chloro-5-nitrobenzamide
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Overview
Description
The compound “N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chloro-5-nitrobenzamide” is a complex organic molecule that contains several functional groups and ring structures, including a benzothiazole ring and a benzothiophene ring . It is part of a class of compounds that have been synthesized and studied for their potential antibacterial properties .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzothiazole ring and a benzothiophene ring . These ring structures are common in many synthetic and natural products and are known to exhibit a wide range of biological properties .Scientific Research Applications
Anticancer Potential
Research has shown that derivatives of benzothiazole, such as the compound , possess potential anticancer properties. For instance, certain benzimidazole derivatives have demonstrated cytotoxicity against various human neoplastic cell lines, indicating their effectiveness as anticancer agents (Romero-Castro et al., 2011). Moreover, 6-amino-2-phenylbenzothiazole derivatives have shown cytostatic activities against malignant human cell lines including cervical, breast, colon, and laryngeal carcinoma, highlighting their potential in cancer treatment (Racané et al., 2006).
Antibacterial Activity
Benzothiazole derivatives also exhibit significant antibacterial activities. Research demonstrates their efficacy against bacteria such as Streptococcus pyogenes and Pseudomonas aeruginosa, which are known for their resistance to many antimicrobial agents (Gupta, 2018). This suggests the potential use of benzothiazole derivatives in developing new antibacterial treatments.
Anticonvulsant Properties
Certain benzothiazole derivatives have been found to exhibit anticonvulsant properties. For instance, specific derivatives have shown considerable activity in tests for epilepsy treatment, indicating their potential as anticonvulsant agents (Faizi et al., 2017).
Optical and Thermal Properties
Studies on benzothiazole derivatives have also focused on their optical and thermal properties. These properties are crucial in the development of materials for various technological applications. The analysis of vibrational wavenumbers and molecular structures of benzothiazole compounds contributes to understanding their potential applications in material science (Ünsalan et al., 2020).
Luminescence Sensitization
Research on thiophenyl-derivatized nitrobenzoic acid ligands, related to the benzothiazole structure, has shown their potential in luminescence sensitization. This is particularly relevant for Eu(III) and Tb(III) luminescence, suggesting applications in luminescent materials and sensors (Viswanathan & Bettencourt-Dias, 2006).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
Benzothiazole derivatives have been known to interact with their targets leading to changes that result in their biological activities .
Biochemical Pathways
Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
A study on similar benzothiazole derivatives showed a favourable pharmacokinetic profile .
Result of Action
Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Like all chemical compounds, its action, efficacy, and stability could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chloro-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O3S2/c23-15-10-9-12(26(28)29)11-14(15)20(27)25-22-19(13-5-1-3-7-17(13)30-22)21-24-16-6-2-4-8-18(16)31-21/h2,4,6,8-11H,1,3,5,7H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDWQDYNNVZBIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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